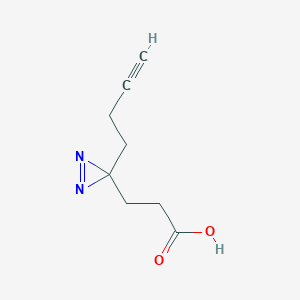

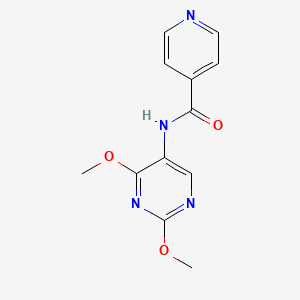

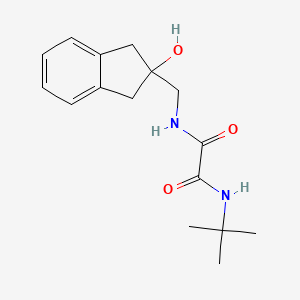

![molecular formula C27H27N3O6S2 B2852836 (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1025667-90-6](/img/structure/B2852836.png)

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. The benzoyl and sulfamoyl groups could potentially be introduced using Friedel-Crafts acylation and sulfonation reactions, respectively . The thiazole ring could be formed using a Hantzsch thiazole synthesis or a similar method .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the thiazole ring and the benzoyl group suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzoyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Application Summary

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

has several notable applications:

a. Anticancer Agent Development

The compound exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Preclinical studies suggest that it targets specific signaling pathways involved in cancer progression .

b. Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects by modulating key inflammatory mediators. Researchers have explored its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

c. Antimicrobial Properties

The compound’s benzothiazole moiety contributes to its antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Mechanistic studies reveal interactions with bacterial cell membranes and inhibition of essential enzymes .

d. Targeting Enzymes

Researchers have investigated the compound’s interaction with specific enzymes, such as kinases and proteases. Its binding affinity to these enzymes suggests potential therapeutic applications. For instance, it may serve as a kinase inhibitor in cancer therapy or as a protease modulator in neurodegenerative diseases .

e. Hybrid Materials

Beyond medicinal applications, the compound has been incorporated into hybrid materials. Its unique structure allows for functionalization and integration into polymers, nanoparticles, and nanocomposites. These materials find use in drug delivery, catalysis, and sensors .

f. Structure-Activity Relationship Studies

By synthesizing analogs and derivatives, researchers explore the impact of structural modifications on bioactivity. The compound serves as a valuable scaffold for designing new molecules with improved properties .

Experimental Procedures

The synthesis of this compound involves a series of steps, including the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. The resulting product is characterized using techniques such as 1H-NMR , 13C-NMR , UV spectroscopy , and mass spectrometry . Detailed protocols for synthesis and characterization are available in the literature .

Results and Quantitative Data

Quantitative data include yield percentages, purity assessments, and spectroscopic data (chemical shifts, absorption wavelengths, etc.). Researchers report these results in research articles, providing evidence of the compound’s properties and potential applications .

Propriétés

IUPAC Name |

methyl 2-[2-[4-[benzyl(ethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6S2/c1-4-29(17-19-8-6-5-7-9-19)38(33,34)22-13-10-20(11-14-22)26(32)28-27-30(18-25(31)36-3)23-15-12-21(35-2)16-24(23)37-27/h5-16H,4,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPPCUJVSOHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

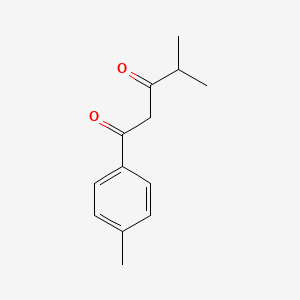

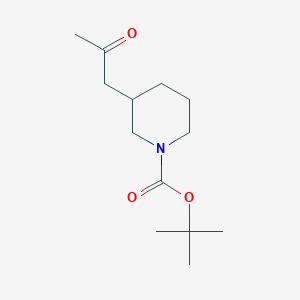

![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)

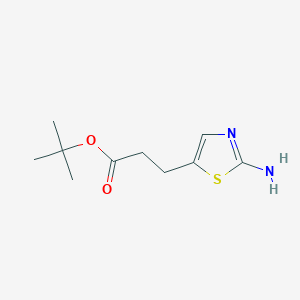

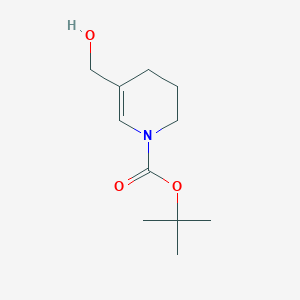

![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)

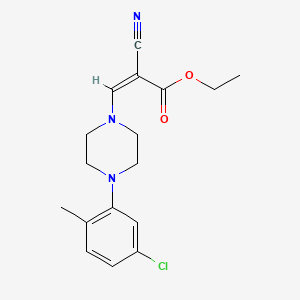

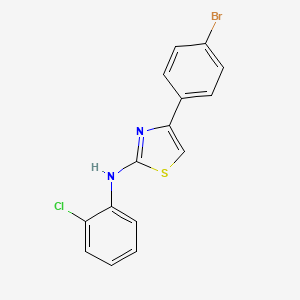

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)